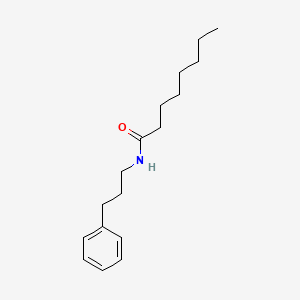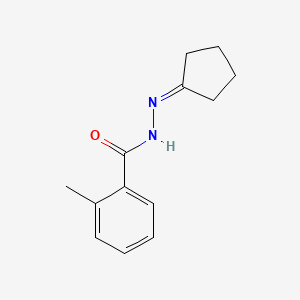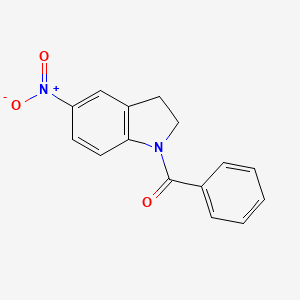
(5-nitro-2,3-dihydro-1H-indol-1-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-BENZOYL-5-NITRO-2,3-DIHYDROINDOLE is a compound belonging to the indole family, which is known for its diverse biological and pharmacological activities. Indole derivatives have been extensively studied due to their presence in many natural products and their potential therapeutic applications .
Méthodes De Préparation
The synthesis of 1-BENZOYL-5-NITRO-2,3-DIHYDROINDOLE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole nucleus.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-BENZOYL-5-NITRO-2,3-DIHYDROINDOLE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can undergo oxidation reactions, potentially forming oxindole derivatives.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, nitric acid, and benzoyl chloride. Major products formed from these reactions include amino derivatives, oxindoles, and substituted indoles.
Applications De Recherche Scientifique
1-BENZOYL-5-NITRO-2,3-DIHYDROINDOLE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 1-BENZOYL-5-NITRO-2,3-DIHYDROINDOLE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole nucleus can bind to multiple receptors, influencing signaling pathways and cellular processes .
Comparaison Avec Des Composés Similaires
1-BENZOYL-5-NITRO-2,3-DIHYDROINDOLE can be compared with other indole derivatives such as:
1-BENZOYL-2,3-DIHYDROINDOLE: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
5-NITRO-2,3-DIHYDROINDOLE: Lacks the benzoyl group, affecting its solubility and interaction with biological targets.
1-BENZOYL-5-AMINO-2,3-DIHYDROINDOLE: The amino group provides different reactivity and potential biological effects compared to the nitro group
The uniqueness of 1-BENZOYL-5-NITRO-2,3-DIHYDROINDOLE lies in its combination of the benzoyl and nitro groups, which confer specific chemical properties and biological activities.
Propriétés
Formule moléculaire |
C15H12N2O3 |
|---|---|
Poids moléculaire |
268.27 g/mol |
Nom IUPAC |
(5-nitro-2,3-dihydroindol-1-yl)-phenylmethanone |
InChI |
InChI=1S/C15H12N2O3/c18-15(11-4-2-1-3-5-11)16-9-8-12-10-13(17(19)20)6-7-14(12)16/h1-7,10H,8-9H2 |
Clé InChI |
LSUZGQDFDYOGSI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C2=C1C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5'-[biphenyl-4,4'-diylbis(oxy)]bis[2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B15150343.png)
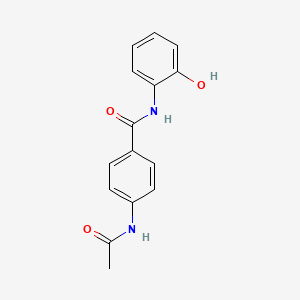
![2,4-Difluorobenzyl 5-oxo-5-{[3-(trifluoromethyl)phenyl]amino}pentanoate](/img/structure/B15150353.png)
![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-methoxyphenyl benzoate](/img/structure/B15150360.png)
![2-(4-Ethoxyphenyl)-4-[(4-methylpiperazin-1-yl)carbonyl]quinoline](/img/structure/B15150368.png)
![3-({[1-(Acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoic acid](/img/structure/B15150374.png)
![2-(4-Methylphenyl)-2-oxoethyl 4-[(5-{[1-(3-chlorophenyl)-1-oxopropan-2-yl]oxy}-5-oxopentanoyl)amino]benzoate](/img/structure/B15150377.png)
![N-(2-{[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B15150378.png)
![ethyl 6-bromo-5-methoxy-1-phenyl-2-{phenyl[2-(piperidin-1-yl)ethyl]carbamoyl}-1H-indole-3-carboxylate](/img/structure/B15150383.png)
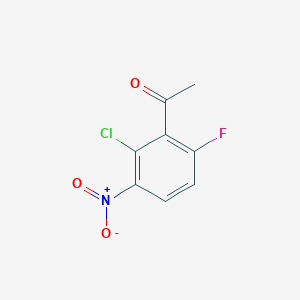
![2-[(3-chlorophenyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B15150393.png)
![[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetonitrile](/img/structure/B15150404.png)
